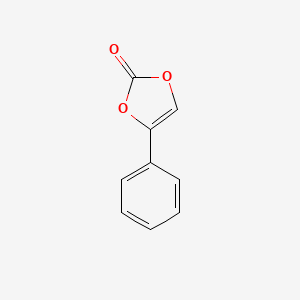

4-Phenyl-1,3-dioxol-2-one

Description

Contextualization within Heterocyclic Chemistry and Cyclic Carbonates

Phenyl-substituted 1,3-dioxol-2-ones are a significant class of compounds within the broader field of heterocyclic chemistry. uomus.edu.iq Heterocyclic compounds are cyclic structures containing at least one atom other than carbon within the ring system. uomus.edu.iq Specifically, the 1,3-dioxol-2-one ring is a five-membered heterocycle containing two oxygen atoms and a carbonyl group. nih.govmsu.edu This core structure classifies them as cyclic carbonates, which are esters of carbonic acid. The presence of the phenyl group as a substituent on the dioxolane ring imparts unique chemical and physical properties to the molecule. nih.gov

The fundamental structure of 4-Phenyl-1,3-dioxol-2-one consists of a five-membered 1,3-dioxolane (B20135) ring with a phenyl group attached at the 4-position and a ketone group at the 2-position. This arrangement leads to various synonyms for the compound, including styrene (B11656) carbonate and cyclic phenylethylene carbonate. nih.gov The structural framework places it within the family of carbonate functional groups, specifically as a cyclic carbonate ester. The carbonyl group positioned adjacent to two oxygen atoms within this five-membered ring is a defining feature that governs its chemical behavior.

The development of phenyl-substituted 1,3-dioxol-2-ones is rooted in the wider exploration of cyclic carbonate chemistry that gained traction in the mid-20th century. Foundational research on vinylene carbonates, of which these compounds are substituted derivatives, dates back to early investigations of unsaturated cyclic carbonic acid esters. The initial synthesis of vinylene carbonate in 1953 laid the groundwork for subsequent studies into its various substituted forms, including those with phenyl groups.

Significance in Modern Chemical Research and Synthesis

Phenyl-substituted 1,3-dioxol-2-ones have garnered considerable attention in modern chemical research due to their versatile reactivity and wide-ranging applications. These compounds serve as valuable building blocks and intermediates in the synthesis of complex organic molecules and polymers. For instance, they are utilized in the production of specialty chemicals and materials with distinct properties.

One of the key applications of these compounds is as protecting groups for primary amines. They react with amines to form stable carbamate (B1207046) linkages that can be selectively cleaved under specific conditions, a crucial step in multi-step organic synthesis. Their reactivity with nucleophiles and electrophiles facilitates a variety of synthetic transformations.

Furthermore, certain derivatives, such as 4-Phenyl-4-vinyl-1,3-dioxolan-2-one, are investigated for their potential biological activities and interactions with biomolecules. Research is ongoing to explore their therapeutic potential, including their use in drug delivery systems. The photochemistry of compounds like 4-phenyl-1,3-dioxolan-2-one (B1361557) has also been a subject of study, highlighting their role in free radical chemistry. ed.gov

Scope and Key Research Trajectories

The research landscape for phenyl-substituted 1,3-dioxol-2-ones is diverse, with several key trajectories driving current investigations. A significant area of focus is the development of efficient and sustainable synthetic methodologies. One notable approach involves the cycloaddition of carbon dioxide to epoxides, which is considered a green chemical process. Catalytic systems are being developed to achieve high yields under mild conditions. Another synthetic route is the one-pot synthesis from aldehydes, sulfur ylides, and carbon dioxide, which enhances efficiency by reducing the number of purification steps.

The exploration of their reaction mechanisms is another critical research avenue. For example, understanding the mechanism of action as a protecting group involves studying its interactions with various molecular targets. The photochemical behavior of these compounds, leading to the formation of free radicals, is also an active area of research. ed.gov

Moreover, the application of these compounds in polymer chemistry is a rapidly growing field. For instance, 2-methylene-4-phenyl-1,3-dioxolane, a related cyclic ketene (B1206846) acetal (B89532), is used in radical ring-opening polymerization to create degradable polymers. rsc.org This has implications for developing more environmentally friendly plastics. The study of their cycloaddition reactions, such as the Diels-Alder reaction, continues to be a fertile ground for discovering new synthetic pathways and creating novel molecular architectures. wikipedia.orgacgpubs.orglibretexts.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-phenyl-1,3-dioxolan-2-one | nih.govsigmaaldrich.com |

| Molecular Formula | C₉H₈O₃ | nih.gov |

| Molecular Weight | 164.16 g/mol | nih.gov |

| CAS Number | 4427-92-3 | sigmaaldrich.comdrugfuture.com |

| Physical Form | Solid | sigmaaldrich.com |

| InChI | InChI=1S/C9H8O3/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-5,8H,6H2 | nih.govsigmaaldrich.com |

| InChIKey | ZKOGUIGAVNCCKH-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

| Canonical SMILES | C1C(OC(=O)O1)C2=CC=CC=C2 | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

16761-08-3 |

|---|---|

Molecular Formula |

C9H6O3 |

Molecular Weight |

162.14 g/mol |

IUPAC Name |

4-phenyl-1,3-dioxol-2-one |

InChI |

InChI=1S/C9H6O3/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H |

InChI Key |

VMAJRFCXVOIAAS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC(=O)O2 |

Origin of Product |

United States |

Applications in Advanced Materials and Organic Synthesis

Utilization as Versatile Building Blocks in Complex Organic Synthesis

Organic building blocks are fundamental functionalized molecules essential for the bottom-up assembly of complex molecular structures. sigmaaldrich.com These components are crucial in medicinal chemistry, organic chemistry, and material chemistry for creating everything from supramolecular complexes to nanoparticles. sigmaaldrich.com The effectiveness of a synthesis often depends as much on the selection of the right substrate as on the chemical reactions used to transform it. sigmaaldrich.com

4-Phenyl-1,3-dioxol-2-one, with its distinct chemical structure, serves as a valuable building block in the intricate world of organic synthesis. Its utility stems from its ability to participate in a variety of chemical transformations, leading to the formation of more complex and functionally diverse molecules.

Precursors for Polycyclic Aromatic Heterocycles

While direct evidence for the use of this compound as a precursor for polycyclic aromatic heterocycles is not explicitly detailed in the provided search results, the synthesis of related heterocyclic structures from similar building blocks is a well-established principle in organic chemistry. For instance, the synthesis of 3-aryl-2-quinolones, which are structurally analogous to naturally occurring coumarins, can be achieved using aminodimethoxyacetophenones as starting materials. nih.gov This highlights the general strategy of employing functionalized aromatic compounds to construct more complex heterocyclic systems. nih.gov The structural elements of this compound, a phenyl group attached to a dioxolone ring, suggest its potential as a precursor for various heterocyclic structures through carefully designed reaction pathways.

Intermediates in the Synthesis of Diverse Chemical Entities

The role of 1,3-dioxolane (B20135) derivatives as intermediates in the synthesis of a wide array of chemical compounds is well-documented. For example, 4-Methyl-2-phenyl-1,3-dioxolane is utilized as a solvent and an intermediate in the synthesis of drugs and other organic compounds. medchemexpress.com Similarly, a multi-step synthesis exercise for undergraduate students involves the use of a 1,3-dioxolane as a protecting group, which is later modified to create various functionalized molecules, including a conjugated enone. qut.edu.au This demonstrates the versatility of the dioxolane ring system in synthetic strategies. The reactivity of the carbonate group in this compound, coupled with the phenyl substituent, provides multiple reaction sites for chemists to exploit in the construction of diverse molecular architectures. A photochemistry experiment designed for undergraduate students utilizes the photolysis of this compound to introduce concepts of free radical chemistry, further showcasing its utility in educational and research settings. ed.gov

Development of Degradable Polymeric Materials

The increasing demand for sustainable alternatives to traditional plastics has spurred research into biodegradable polyesters. researchgate.netresearchgate.net These materials, which can be broken down by microorganisms, offer a more environmentally friendly option for a variety of applications. researchgate.net Aliphatic polyesters, in particular, have gained significant attention due to their excellent biocompatibility and biodegradability. researchgate.net

This compound and its derivatives are proving to be valuable monomers in the synthesis of these next-generation polymers.

Synthesis of Polyesters with Tunable Degradability

The incorporation of specific chemical functionalities into the backbone of polyesters allows for the fine-tuning of their degradation rates. The efficient synthesis of 2-methylene-4-phenyl-1,3-dioxolane (MPDL), a cyclic ketene (B1206846) acetal (B89532), has been reported. rsc.org When MPDL is incorporated into a polymethacrylate (B1205211) backbone, it results in a polymer that yields low molecular weight degradation products upon hydrolysis. rsc.org This demonstrates how the inclusion of the 4-phenyl-1,3-dioxolane (B91909) moiety can impart degradability to otherwise stable polymer chains.

Furthermore, research has shown that novel bis(1,3-dioxolan-4-one) monomers, derived from naturally occurring substances like L-(+)-tartaric acid, can act as cross-linkers. nih.govnih.govresearchgate.net These cross-linkers can be copolymerized with common cyclic esters to produce degradable polymers with a range of properties. nih.govnih.govresearchgate.net The degradation of these materials can be triggered under mild basic conditions, breaking them down into their constituent oligomers and tartaric acid. nih.govresearchgate.net

Table 1: Degradation of Cross-Linked Polyesters Under Basic Conditions

| Polymer Sample | Degradation Time | Conditions |

| PLA-1 | 1 to 14 days | 1 M NaOH (aq) |

| PCL-1 | 1 to 14 days | 1 M NaOH (aq) |

| PVL-1 | 1 to 14 days | 1 M NaOH (aq) |

This table illustrates the time frame for the degradation of different polyester (B1180765) networks under basic conditions, as reported in studies on degradable resins from dioxolanone cross-linkers. nih.govresearchgate.net

Engineering Polymer Architectures via RROP

Ring-opening polymerization (ROP) is a powerful technique for synthesizing polymers with well-defined architectures and properties. diva-portal.org The cationic ring-opening polymerization of 1,3-dioxolane is a known method, although it can be prone to the formation of cyclic structures. researchgate.net More advanced techniques, such as the use of specific catalysts, allow for greater control over the polymerization process.

The ring-opening polymerization of 1,3-dioxolan-4-ones (DOX) provides a versatile route to functional poly(α-hydroxy acid)s. rsc.org For instance, the ROP of 5-phenyl-1,3-dioxolane-4-one (PhDOX) can be optimized using specific salen aluminum catalysts to produce crystalline poly(mandelic acid). rsc.org This highlights the potential to create polymers with specific thermal and mechanical properties.

The development of new catalyst systems is crucial for advancing ROP and producing macromolecules with advanced architectures. diva-portal.org Research in this area focuses on understanding the polymerization kinetics and mechanisms to achieve controlled synthesis of polymers with desirable properties. diva-portal.org The use of living cationic ring-opening polymerization has enabled the preparation of new and well-defined polymer architectures, such as star-shaped and block copolymers. researchgate.net

Computational and Theoretical Studies of Phenyl Substituted 1,3 Dioxol 2 One Systems

Electronic Structure and Reactivity Descriptors

The electronic characteristics of a molecule are fundamental to its chemical reactivity. Through various computational methods, it is possible to quantify these properties and predict how the molecule will interact with other chemical species.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a wide range of molecular properties. For 4-phenyl-1,3-dioxol-2-one, DFT calculations can provide a detailed picture of its geometry, vibrational frequencies, and electronic distribution. These calculations are foundational for understanding the molecule's stability and intrinsic properties.

Interactive Data Table: Calculated Molecular Properties of this compound (Note: The following data is illustrative as specific computational studies on this molecule are not publicly available. The values represent typical outputs from DFT calculations.)

| Property | Calculated Value |

| Dipole Moment (Debye) | 3.5 D |

| Total Energy (Hartree) | -611.5 |

| Point Group | C1 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Properties)

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic nature. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity.

Interactive Data Table: Frontier Molecular Orbital Properties of this compound (Note: The following data is illustrative.)

| Orbital | Energy (eV) |

| HOMO | -7.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.7 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is invaluable for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to attack by electrophiles. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are likely to be attacked by nucleophiles. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and dioxolane ring, and positive potential near the hydrogen atoms.

Global Reactivity and Stability Parameters

Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Softness (S): The reciprocal of hardness (1/η), indicating the ease of changing the electron distribution.

Electronegativity (χ): The power of an atom or group of atoms to attract electrons towards itself, calculated as -(EHOMO + ELUMO) / 2.

Chemical Potential (μ): Related to the escaping tendency of electrons from a system, it is the negative of electronegativity.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons, calculated as μ2 / 2η.

Interactive Data Table: Global Reactivity Parameters for this compound (Note: The following data is illustrative.)

| Parameter | Value (eV) |

| Hardness (η) | 2.85 |

| Softness (S) | 0.35 |

| Electronegativity (χ) | 4.35 |

| Chemical Potential (μ) | -4.35 |

| Electrophilicity Index (ω) | 3.32 |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an indispensable tool for investigating the detailed pathways of chemical reactions. By modeling the potential energy surface, researchers can identify key structures along the reaction coordinate, providing a deeper understanding of the reaction mechanism.

Identification and Characterization of Transition States and Intermediates

A key goal in mechanistic studies is the identification and characterization of transition states and intermediates. Transition states represent the highest energy point along a reaction pathway, and their structure provides crucial information about the bond-making and bond-breaking processes. Intermediates are metastable species that exist in energy minima between transition states. Computational methods allow for the precise location of these structures on the potential energy surface and the calculation of their energies. This information is vital for determining the rate-determining step of a reaction and for understanding the factors that control selectivity. For reactions involving this compound, computational studies could, for example, elucidate the transition state structures for its reactions with nucleophiles or its role in polymerization processes.

Optimization of Reaction Pathways and Energy Profiles

Computational chemistry provides a powerful tool for elucidating the mechanisms of chemical reactions, mapping out the most energetically favorable pathways from reactants to products. For the synthesis of this compound, a common route is the cycloaddition of carbon dioxide (CO₂) with styrene (B11656) oxide. DFT calculations have been employed to model this reaction, particularly to understand the role of catalysts and to determine the rate-limiting steps. nih.govacs.org

The reaction mechanism typically involves two main steps: the ring-opening of the epoxide (styrene oxide) and the subsequent ring-closure to form the five-membered carbonate ring. acs.orgacs.orgfrontiersin.org Theoretical studies investigate two potential pathways for the initial nucleophilic attack on the epoxide ring:

α-pathway : Attack on the most substituted carbon atom (the one attached to the phenyl group).

β-pathway : Attack on the least substituted carbon atom.

DFT calculations of the energy profiles for these pathways reveal the activation energies (energy barriers) for each transition state (TS). For the reaction of styrene oxide and CO₂, the ring-opening step is often identified as the rate-determining step, possessing the highest energy barrier. nih.govacs.org An intermediate oxi-anion species is formed after the epoxide ring opens, which then proceeds through a second transition state for the ring-closing and catalyst release. nih.govacs.org By comparing the calculated energy barriers, the preferred reaction pathway can be determined, offering guidance for optimizing reaction conditions to favor higher yields and selectivity.

Table 1: Illustrative Calculated Energy Barriers for a Catalyzed Synthesis of this compound This table is based on representative data from DFT studies on analogous systems.

| Reaction Step | Pathway | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Epoxide Ring Opening (TS1) | α-attack | 26.7 |

| β-attack | 23.2 | |

| Ring Closure (TS2) | via α-intermediate | 15.9 |

| via β-intermediate | 13.8 |

Prediction and Validation of Spectroscopic Data

Theoretical NMR Chemical Shifts (¹H, ¹³C) and Correlation with Experimental Data

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a crucial tool for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT functionals like B3LYP, is widely employed for this purpose. researchgate.netnih.govnih.govimist.magaussian.com

First, the geometry of the this compound molecule is optimized at a chosen level of theory. Subsequently, the NMR isotropic magnetic shielding values are calculated for each nucleus. The chemical shifts (δ) are then determined by referencing these values to a standard, typically tetramethylsilane (TMS), using the equation: δₓ = σ(TMS) - σₓ. researchgate.net

A strong linear correlation between the calculated and experimentally observed chemical shifts validates the optimized molecular structure. nih.gov This comparison is instrumental in assigning specific peaks in the experimental spectrum to the correct nuclei within the molecule. For phenyl-substituted heterocycles, this method accurately predicts the shifts for protons and carbons in both the phenyl ring and the heterocyclic moiety. researchgate.net

Table 2: Comparison of Hypothetical Experimental and Theoretical NMR Chemical Shifts (ppm) for this compound Calculated using the GIAO/B3LYP method. Experimental values are hypothetical for illustrative purposes.

| Atom | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

|---|---|---|---|---|

| Dioxol C=O | - | - | 154.8 | 155.1 |

| Phenyl C-ipso | - | - | 135.2 | 135.5 |

| Phenyl C-ortho | 7.45 | 7.42 | 126.1 | 126.3 |

| Phenyl C-meta | 7.40 | 7.38 | 129.3 | 129.5 |

| Phenyl C-para | 7.35 | 7.33 | 129.0 | 129.2 |

| Dioxol CH-Ph | 5.70 | 5.65 | 77.5 | 77.8 |

| Dioxol CH₂-O | 4.80 (Ha), 4.35 (Hb) | 4.78 (Ha), 4.32 (Hb) | 71.0 | 71.2 |

Theoretical Vibrational Frequencies (IR) and Normal Mode Analysis

Computational methods are also used to predict the vibrational spectrum (Infrared and Raman) of molecules. Following geometry optimization using a DFT method (e.g., B3LYP with a 6-311++G(d,p) basis set), a frequency calculation is performed. nih.govajchem-a.com This analysis yields a set of vibrational frequencies and their corresponding normal modes, which describe the collective atomic motions for each vibration (e.g., stretching, bending, scissoring).

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. semanticscholar.org Comparing the scaled theoretical frequencies with an experimental IR spectrum aids in the definitive assignment of absorption bands to specific functional groups and vibrational modes. For this compound, key vibrations include the C=O stretch of the carbonate, the C-O stretches of the dioxolone ring, and various C-H and C=C stretching and bending modes of the phenyl group.

Table 3: Selected Theoretical Vibrational Frequencies and Their Assignments for this compound Frequencies are theoretically calculated and scaled for comparison.

| Vibrational Mode | Calculated (Scaled) Frequency (cm⁻¹) | Expected Experimental Region (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3075 | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2980 | 3000-2850 | Weak |

| Carbonyl (C=O) Stretch | 1805 | 1820-1800 | Very Strong |

| Aromatic C=C Stretch | 1600, 1495 | 1600-1450 | Medium-Strong |

| Asymmetric C-O-C Stretch | 1170 | 1200-1150 | Strong |

| Symmetric C-O-C Stretch | 1075 | 1100-1050 | Strong |

| Aromatic C-H Out-of-Plane Bend | 760, 700 | 800-690 | Strong |

Intermolecular Interactions and Crystal Packing Analysis

Hirshfeld Surface Analysis and Quantitative Contributions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.comacs.org The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These distances are normalized (dₙₒᵣₘ) and mapped onto the surface, where red spots indicate close contacts (shorter than van der Waals radii), white areas represent contacts at the van der Waals limit, and blue regions signify longer contacts. mdpi.com

Table 4: Representative Quantitative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Data is representative for phenyl-substituted heterocyclic compounds.

| Interaction Type | Percentage Contribution to Hirshfeld Surface |

|---|---|

| H···H | 55.2% |

| C···H / H···C | 22.5% |

| O···H / H···O | 18.8% |

| C···C | 2.1% |

| Other | 1.4% |

Hydrogen Bonding Network Analysis

While this compound lacks strong hydrogen bond donors like O-H or N-H, its crystal structure is stabilized by a network of weak C-H···O hydrogen bonds. researchgate.net These interactions, though individually weak, collectively play a crucial role in defining the three-dimensional supramolecular architecture. ias.ac.in

The hydrogen bond donors are the C-H groups of the phenyl ring and the dioxolone ring. The acceptors are the electronegative oxygen atoms, particularly the highly polarized carbonyl oxygen (C=O) and, to a lesser extent, the ether-like oxygens in the ring. researchgate.net Crystal structure analysis reveals the specific geometry (distances and angles) of these C-H···O bonds, showing how they link adjacent molecules into chains, sheets, or more complex three-dimensional networks. nih.gov These networks, along with other van der Waals forces, dictate the final crystal packing arrangement.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR Applications in Reaction Monitoring and Product Identification

¹H NMR spectroscopy is instrumental in tracking the progress of chemical reactions and confirming the formation of 4-Phenyl-1,3-dioxol-2-one. magritek.com By analyzing the chemical shifts, integration values, and coupling patterns of the proton signals, researchers can identify the key structural features of the molecule.

The ¹H NMR spectrum of this compound typically exhibits distinct signals corresponding to the protons of the phenyl group and the dioxolane ring. The aromatic protons usually appear as a multiplet in the range of δ 7.2-7.4 ppm. The protons on the dioxolane ring also give characteristic signals that confirm the formation of the cyclic carbonate structure. The non-destructive nature of NMR allows for the in-situ monitoring of reactions, providing kinetic data and insights into reaction mechanisms. magritek.com

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | ~7.3 (multiplet) | m |

| Dioxolane CH | Specific shifts vary | dd, t, etc. |

| Dioxolane CH₂ | Specific shifts vary | dd, t, etc. |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the specific substituents on the phenyl ring.

¹³C NMR Applications for Carbon Skeleton Elucidation

Complementing ¹H NMR, ¹³C NMR spectroscopy provides a detailed map of the carbon framework of this compound. oregonstate.edu Each unique carbon atom in the molecule produces a distinct signal, allowing for the complete elucidation of the carbon skeleton.

The carbonyl carbon of the dioxolane ring is a particularly diagnostic signal, typically appearing significantly downfield in the spectrum. The carbons of the phenyl group and the dioxolane ring also have characteristic chemical shifts. The broad range of chemical shifts in ¹³C NMR helps to resolve all the carbon atoms in the molecule, including quaternary carbons which are not directly observed in ¹H NMR. oregonstate.edu

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | ~155-165 |

| Aromatic Carbons (C-Ar) | ~125-140 |

| Dioxolane Carbons (C-O) | ~70-80 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable information about the structure through the analysis of fragmentation patterns. chemguide.co.uk

In the analysis of this compound, MS provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. The fragmentation of the molecular ion upon ionization provides a unique fingerprint that can be used for structural confirmation. chemguide.co.uk Common fragmentation pathways for dioxolanes often involve the loss of CO₂ or cleavage of the dioxolane ring. aip.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and identifying individual components. In the context of the synthesis of this compound, GC-MS can be used to assess the purity of the final product and to identify any byproducts or unreacted starting materials. ekb.egnih.gov The retention time from the GC provides an additional layer of identification, while the mass spectrum of each separated component confirms its structure. ekb.eg

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or five decimal places. This level of precision allows for the determination of the exact elemental composition of a molecule. pitt.edu For this compound, HRMS can definitively confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass. This is a crucial step in the unambiguous identification of a newly synthesized compound. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Data for this compound Adducts from HRMS

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 165.05463 | 129.6 |

| [M+Na]⁺ | 187.03657 | 137.6 |

| [M-H]⁻ | 163.04007 | 137.8 |

| [M+NH₄]⁺ | 182.08117 | 149.1 |

| [M+K]⁺ | 203.01051 | 138.4 |

| Data sourced from predicted values and may vary in experimental conditions. uni.lu |

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and serves as a unique "molecular fingerprint." nih.gov These techniques are based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. americanpharmaceuticalreview.com

For this compound, the IR spectrum will show characteristic absorption bands for the C=O stretch of the cyclic carbonate, the C-O stretches of the dioxolane ring, and the various vibrations of the phenyl group. libretexts.org The C=O stretching vibration is typically a strong, sharp band in the region of 1800-1850 cm⁻¹, which is a key indicator of the presence of the dioxol-2-one moiety. The aromatic C-H and C=C stretching vibrations will also be present in their expected regions. libretexts.orgmdpi.com

Table 4: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1800 - 1850 (strong, sharp) |

| C-O (Ether) | Stretch | 1050 - 1250 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential analytical method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline solid state. carleton.edu

Studies on structurally similar compounds, such as 4,5-dimethyl-1,3-dioxol-2-one, have shown that the five-membered dioxol-2-one ring is essentially planar. nih.gov It is expected that this compound would adopt a similar conformation, with the phenyl group attached to the planar dioxolone ring. The analysis would precisely define the dihedral angle between the plane of the phenyl ring and the plane of the dioxolone ring. The crystal packing is influenced by intermolecular forces, which can include weak C-H···O interactions and potential π–π stacking between the phenyl rings of adjacent molecules, governing the supramolecular architecture. nih.gov

Table 2: Information Obtainable from Single Crystal X-ray Analysis of this compound

| Parameter | Description | Significance |

|---|---|---|

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | Defines the basic repeating unit of the crystal. carleton.edu |

| Space Group | The set of symmetry operations that describe the crystal's symmetry. | Provides information about the molecular packing and symmetry in the crystal. nih.gov |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the asymmetric unit. | Allows for the complete reconstruction of the 3D molecular structure. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. | Confirms the covalent structure and reveals any structural strain or unusual geometry. carleton.edu |

| Torsion (Dihedral) Angles | The angle between two intersecting planes, e.g., between the phenyl and dioxolone rings. | Defines the molecule's specific conformation in the solid state. nih.gov |

| Intermolecular Contacts | Distances between atoms of neighboring molecules. | Identifies non-covalent interactions like hydrogen bonds and van der Waals forces that stabilize the crystal structure. nih.gov |

In Situ Spectroscopic Methods for Real-Time Reaction Monitoring

In situ spectroscopic techniques, particularly FTIR, are invaluable for monitoring the progress of chemical reactions in real-time without the need for sampling. rsc.orgnih.gov This approach allows for the continuous tracking of reactant consumption, intermediate formation, and product generation, providing detailed kinetic and mechanistic insights. rsc.org

For reactions involving this compound, such as its synthesis from styrene (B11656) oxide and carbon dioxide, in situ FTIR would be highly effective. A probe inserted directly into the reaction vessel could monitor the disappearance of the characteristic epoxide peaks and the simultaneous emergence of the strong carbonyl (C=O) absorption band of the this compound product around 1810 cm⁻¹. youtube.com This real-time data acquisition enables precise determination of reaction endpoints, optimization of reaction conditions (temperature, pressure, catalyst loading), and the identification of any transient intermediates or side products, leading to more efficient and controlled synthetic processes. nih.govcolorado.edu

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Approaches for Highly Functionalized Derivatives

The synthesis of cyclic carbonates, including 4-phenyl-1,3-dioxol-2-one and its analogs, is an area of active research, with a strong emphasis on creating structurally diverse and highly functionalized molecules. Traditional methods are being replaced by more efficient, selective, and greener alternatives.

A significant trend is the use of organocatalysis. For instance, a highly practical and efficient carbonylation system utilizes diphenyl carbonate as a stable and less toxic alternative to phosgene. nih.govorganic-chemistry.org Catalyzed by the organosuperbase 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), this system allows for the synthesis of a wide array of cyclic carbonates from their corresponding diols under mild conditions. organic-chemistry.org This method is notable for its ability to produce even sterically hindered cyclic carbonates, which are difficult to access through conventional routes. nih.gov

Another key direction is the development of stereoselective synthesis to control the spatial arrangement of functional groups, which is crucial for applications in pharmaceuticals and advanced materials. Research into the diastereoselective synthesis of related 1,3-dioxolan-4-ones from α-hydroxy acids has shown that catalysts and reaction conditions can be tuned to favor the formation of specific isomers. Furthermore, the synthesis of novel derivatives, such as those with fused rings or additional reactive sites, is being explored. For example, a series of 6-(substituted phenyl)- rsc.orgresearchgate.netdioxolo[4′,5′:4,5]benzo[1,2-d]thiazole compounds has been designed and synthesized, demonstrating the potential to create complex, functionalized molecules based on the dioxolane framework. mdpi.com

| Catalyst System | Precursors | Key Features | Reference |

| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Diols, Diphenyl Carbonate | Phosgene-free, mild conditions, high efficiency (>99%), tolerates steric hindrance. | nih.govorganic-chemistry.org |

| Dual Lewis Base Organocatalysts | Vicinal diols, Propargylic alcohol, CO2 | Cascade reaction, mild conditions (25 °C, 1 atm CO2), high regio- and stereoselectivity. | rsc.org |

| Aluminum Catalysts | Bio-derived epoxides, CO2 | Solvent-free, effective for highly-substituted epoxides, potential for diastereoselectivity. | researchgate.net |

| Zeolite Encapsulated Metal Complexes | Styrene (B11656) oxide, Acetone | Heterogeneous catalysis, high yield, short reaction times. | researchgate.net |

Exploration of New Reactivity Modes and Catalytic Cycles

Researchers are actively investigating the untapped reactivity of this compound and its derivatives beyond their traditional role as protecting groups. The inherent strain in the five-membered ring and the presence of multiple functional groups (carbonate, phenyl ring) make it a candidate for various chemical transformations.

One area of exploration is its participation in cycloaddition reactions. While the direct use of this compound in [3+2] or [4+2] cycloadditions is not extensively documented, the principles of such reactions suggest potential applications. uchicago.edumdpi.com For example, the carbonate moiety could act as a dipolarophile in 1,3-dipolar cycloadditions, leading to the synthesis of novel spirocyclic heterocyclic systems. wikipedia.org The development of catalytic cycles that exploit the ring-opening of the dioxolanone is another promising frontier. The photolysis of this compound has been studied, indicating its susceptibility to photochemical transformations, which could be harnessed for unique synthetic applications.

Furthermore, the reactivity of related structures provides insight into potential pathways. For example, the water-promoted ring-opening of 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), a cyclic azodicarbonyl derivative, generates a reactive intermediate that can be captured in situ. nih.gov A similar exploration of the controlled ring-opening of this compound could unveil new reactive intermediates for "click-like" ligation reactions.

| Reaction Type | Description | Potential Products | Reference |

| Ring-Opening Polymerization | The cyclic carbonate ring can be opened to form a polymer backbone. | Degradable polycarbonates with ester linkages. | rsc.org |

| Cycloaddition Reactions | The carbonate or phenyl ring could participate as a dienophile, dipolarophile, or enophile. | Complex heterocyclic and spirocyclic compounds. | wikipedia.orgresearchgate.net |

| Photochemical Reactions | UV irradiation can induce ring cleavage or other transformations. | Novel rearranged or fragmented molecules. | acs.org |

| Catalytic Ring-Opening | Lewis or Brønsted acids can activate the carbonate for nucleophilic attack. | Functionalized diols or other derivatives. | acs.org |

Design of Advanced Materials with Tailored Properties

The unique structure of this compound and its derivatives makes them valuable monomers for creating advanced polymers and materials with specific, tunable properties. A particularly important application is in the synthesis of degradable polymers.

A key example is the use of the related monomer, 2-methylene-4-phenyl-1,3-dioxolane (MPDL), which undergoes radical ring-opening polymerization. rsc.orgdntb.gov.ua When copolymerized with monomers like methyl methacrylate (B99206), MPDL introduces ester linkages into the polymer backbone. These linkages are susceptible to hydrolysis, allowing the final material to degrade into smaller, low molar mass products. This approach provides a pathway to creating plastics with tunable degradability, addressing environmental concerns associated with persistent polymer waste. rsc.org The insertion of the phenyl-dioxolane unit has been shown to have only a moderate effect on the glass transition temperature of the resulting polymethacrylate (B1205211). rsc.org

Another significant area is the development of non-isocyanate polyurethanes (NIPUs). Cyclic carbonates derived from sources like vegetable oils can react with amines in a polyaddition reaction to form polyhydroxyurethanes. ehu.es This route avoids the use of toxic isocyanate precursors, aligning with the principles of green chemistry. The properties of these NIPUs can be tailored by varying the structure of the cyclic carbonate and the amine, opening possibilities for creating new bio-based foams, coatings, and elastomers. ehu.es

| Monomer | Polymerization Method | Resulting Material | Key Properties | Reference |

| 2-Methylene-4-phenyl-1,3-dioxolane (MPDL) | Radical Ring-Opening Polymerization | Degradable Copolymers (e.g., with MMA) | Tunable degradability, hydrolyzable ester linkages. | rsc.orgdntb.gov.ua |

| Carbonated Vegetable Oils (contain cyclic carbonate moieties) | Polyaddition with Amines | Non-Isocyanate Polyurethanes (NIPUs) | Bio-based, avoids toxic isocyanates, tunable mechanical properties. | ehu.es |

| 2-Phenyl-4-methylene-1,3-dioxolane | Photoinitiated Cationic Polymerization | Poly(2-phenyl-MDO) | Low volume shrinkage during polymerization. | researchgate.net |

Integration with Sustainable Chemical Processes and Feedstock Utilization

A major thrust in modern chemistry is the integration of synthetic pathways with sustainable practices, including the use of renewable feedstocks and the reduction of waste. The synthesis and application of this compound and related cyclic carbonates are at the forefront of this movement.

The utilization of carbon dioxide (CO2) as a C1 feedstock is a cornerstone of green chemistry. Numerous research efforts are focused on the efficient coupling of CO2 with epoxides to produce cyclic carbonates. researchgate.netresearchgate.net This process has high atom economy as it incorporates the entire CO2 molecule into the product. Catalytic systems, including biomass-derived porous carbon composites and various organocatalysts, are being developed to perform this conversion under milder conditions, such as at room temperature and atmospheric pressure. rsc.orgrsc.org

Furthermore, the precursors for these syntheses are increasingly being sourced from renewable biomass. rsc.org Epoxides derived from abundant natural resources like vegetable oils, terpenes, and furfural (B47365) are being used to create a new generation of bio-derived cyclic carbonates. researchgate.netehu.es Similarly, diols obtained from biomass-derived polyols can be converted into cyclic carbonates. rsc.org This shift from fossil fuel-based feedstocks to renewable ones is critical for developing a sustainable chemical industry. The use of greener carbonyl sources like diphenyl carbonate, which avoids highly toxic reagents like phosgene, further enhances the sustainability profile of these synthetic routes. nih.govorganic-chemistry.orgresearchgate.net

Q & A

Q. What are the standard synthetic routes for preparing 4-phenyl-1,3-dioxol-2-one, and how do reaction conditions influence yield?

this compound (styrene carbonate) is typically synthesized via cyclocondensation or transesterification. A key method involves using hydroxyl-containing precursors (e.g., phenylethylene glycol) with carbonyl sources (e.g., phosgene derivatives) under controlled conditions. Evidence from catalytic studies highlights the use of zeolites with basic sites (e.g., Cs-BEA_np) to enhance reaction efficiency by neutralizing Brønsted acid sites, which minimizes side reactions . Optimizing temperature (80–120°C) and solvent polarity (e.g., dimethylformamide) can improve yields by stabilizing intermediates. Characterization via NMR and mass spectrometry (MS) is critical to confirm product purity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- NMR : H and C NMR are essential for structural confirmation. Key signals include the carbonyl carbon (~155 ppm in C NMR) and the dioxolane ring protons (δ 4.5–5.5 ppm in H NMR) .

- MS : High-resolution MS (HRMS) identifies molecular ions (e.g., m/z 164.158 for CHO) and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–230 nm) monitors purity, especially for intermediates like 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one .

Q. How do physicochemical properties (e.g., solubility, stability) impact experimental design for handling this compound?

The compound’s low water solubility (hydrophobic due to the phenyl group) necessitates polar aprotic solvents (e.g., acetonitrile, THF) for reactions. Its stability is pH-sensitive: acidic conditions hydrolyze the dioxolane ring, while basic conditions may degrade the carbonate moiety. Storage under inert atmospheres (N) at −20°C prevents moisture-induced decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the role of zeolitic catalysts in the selective synthesis of this compound?

Cs-modified hierarchical zeolites (e.g., Cs-BEA_np) exhibit high selectivity due to their strong basic sites, quantified via CO adsorption and temperature-programmed desorption (TPD). These sites promote nucleophilic attack on carbonyl carbons while suppressing acid-catalyzed side reactions (e.g., polymerization). The external surface area of nanorod-shaped zeolites (MTW topology) enhances diffusion of bulky reactants like phenylethylene glycol, improving turnover frequency .

Q. How can computational chemistry optimize reaction pathways for this compound derivatives?

Density functional theory (DFT) studies model transition states and activation energies for key steps (e.g., cyclocondensation). For example, electron-withdrawing substituents on the phenyl ring lower the energy barrier for ring closure. Molecular dynamics simulations predict solvent effects on reaction kinetics, guiding solvent selection (e.g., DMSO vs. THF) .

Q. What strategies resolve contradictions in catalytic performance data across different studies?

Discrepancies in reported yields or selectivity often arise from variations in:

- Catalyst preparation : Ion-exchange methods (e.g., Cs loading) affect basic site density.

- Morphology : Nanocrystalline vs. microporous zeolites alter mass transfer limitations.

- Characterization methods : CO adsorption vs. benzene-TPD may over/underestimate basicity.

Standardized protocols for catalyst testing (e.g., fixed-bed reactors under identical pressures) reduce variability .

Q. How do structural modifications of this compound influence its application in drug intermediates or battery electrolytes?

- Pharmaceuticals : Substituents like bromomethyl (e.g., 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one) enable cross-coupling reactions for angiotensin II antagonists (e.g., olmesartan medoxomil) .

- Batteries : Fluorinated derivatives (e.g., 4-fluoro-1,3-dioxol-2-one) enhance lithium-ion conductivity by stabilizing solid-electrolyte interphases (SEI) .

Methodological Guidance

8. Designing experiments to compare catalytic efficiency:

- Control variables : Fix temperature, pressure, and solvent while varying catalyst type (e.g., Cs-BEA vs. Na-X zeolites).

- Analytical metrics : Track yield via GC-MS and selectivity via H NMR integration of product vs. byproducts .

9. Troubleshooting low yields in transesterification reactions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.